(2,3-Difluoro-5-methyl-phenyl)-(2-methyl-piperidin-1-yl)-methanone
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Overview
Description
(2,3-DIFLUORO-5-METHYLPHENYL)(2-METHYLPIPERIDINO)METHANONE is a chemical compound with the molecular formula C14H17F2NO. It has a molecular weight of 253.288 Da and is known for its unique chemical structure, which includes both fluorine and methyl groups attached to a phenyl ring, as well as a piperidino group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIFLUORO-5-METHYLPHENYL)(2-METHYLPIPERIDINO)METHANONE typically involves the reaction of 2,3-difluoro-5-methylbenzoyl chloride with 2-methylpiperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2,3-DIFLUORO-5-METHYLPHENYL)(2-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,3-DIFLUORO-5-METHYLPHENYL)(2-METHYLPIPERIDINO)METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-DIFLUORO-5-METHYLPHENYL)(2-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity, while the piperidino group may facilitate its passage through biological membranes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Difluoro-5-methoxyphenyl)(piperidin-1-yl)methanone
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(2,3-DIFLUORO-5-METHYLPHENYL)(2-METHYLPIPERIDINO)METHANONE is unique due to its specific combination of fluorine and methyl groups on the phenyl ring, along with the piperidino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H17F2NO |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(2,3-difluoro-5-methylphenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H17F2NO/c1-9-7-11(13(16)12(15)8-9)14(18)17-6-4-3-5-10(17)2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
LHNADYNKNWXSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C(=CC(=C2)C)F)F |
Origin of Product |
United States |
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